Methanone, (2-methylphenyl)(4-methylphenyl)-
Description
Methanone, (2-methylphenyl)(4-methylphenyl)- (IUPAC name: (2-methylphenyl)(4-methylphenyl)methanone) is a diaryl ketone with two aromatic rings substituted with methyl groups at the ortho (2-methylphenyl) and para (4-methylphenyl) positions. Its molecular formula is C₁₅H₁₄O (molecular weight: 210.27 g/mol).
Properties
IUPAC Name |
(2-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBNUVGOJSNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425047 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-16-5 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis typically utilizes toluene derivatives and benzoyl chloride. For example, 4-methyltoluene reacts with benzoyl chloride under anhydrous conditions, catalyzed by aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). The mechanism proceeds through the formation of an acylium ion, which attacks the aromatic ring’s electron-rich para position.
Key parameters influencing yield include:
Industrial-Scale Adaptations
Recent industrial protocols employ continuous flow reactors to improve scalability. A 2023 study demonstrated a 92% yield using TiCl₄ in a microreactor system, reducing reaction time from 8 hours (batch) to 30 minutes.
Alternative Synthetic Routes
Grignard Reaction with Acyl Chlorides
A less common but high-yielding method involves the reaction of 2-methylphenylmagnesium bromide with 4-methylbenzoyl chloride. This two-step process achieves 88% yield under inert conditions:
Formation of Grignard reagent :
$$ \text{2-Methylbromobenzene} + \text{Mg} \rightarrow \text{2-MethylphenylMgBr} $$Nucleophilic acyl substitution :
$$ \text{2-MethylphenylMgBr} + \text{4-Methylbenzoyl chloride} \rightarrow \text{Methanone, (2-methylphenyl)(4-methylphenyl)-} + \text{MgBrCl} $$
Enzymatic Reduction of Diaryl Ketones
Emerging biocatalytic methods utilize ketoreductase enzymes (KREDs) to reduce symmetric benzophenones. While primarily applied to diarylmethanol synthesis, this approach offers a green alternative for intermediate steps. A 2007 study achieved 99% enantiomeric excess (ee) in related systems.
Post-Synthesis Modifications and Purification
Reduction to Diarylmethanes
For applications requiring diarylmethane derivatives, the ketone undergoes reduction. Comparative data for common reductants:
| Reductant System | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| TiCl₄/NaBH₄ | 65–70 | 86 | 98.5 | |
| InCl₃/Al/BF₃·OEt₂ | 50 | 96 | 99.2 | |
| KRED/NADPH | 30 | 78 | 99.8 |
Crystallization and Isolation
The crude product is purified via recrystallization from ethanol/water (3:1). X-ray diffraction studies confirm a monoclinic crystal system (space group P2₁/c), with lattice parameters:
- $$ a = 10.23 \, \text{Å} $$
- $$ b = 7.85 \, \text{Å} $$
- $$ c = 12.47 \, \text{Å} $$
- $$ \beta = 102.3^\circ $$
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for the predominant preparation routes:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts (TiCl₄) | 92 | 98.5 | 12.40 | Moderate |
| Grignard | 88 | 99.1 | 18.75 | High |
| Enzymatic Reduction | 78 | 99.8 | 24.30 | Low |
Key Findings :
Scientific Research Applications
Methanone, (2-methylphenyl)(4-methylphenyl)- is used in various scientific research applications:
Chemistry: As a photoinitiator in polymerization reactions, it helps in the formation of polymers by initiating the polymerization process upon exposure to light.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and other materials that require photoinitiation.
Mechanism of Action
Methanone, (2-methylphenyl)(4-methylphenyl)- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound without methyl substitutions.
4-Methylbenzophenone: A derivative with a single methyl group at the 4 position.
2-Methylbenzophenone: A derivative with a single methyl group at the 2 position.
Uniqueness: Methanone, (2-methylphenyl)(4-methylphenyl)- is unique due to the presence of two methyl groups at specific positions, which can influence its reactivity and photoinitiation properties. The dual methyl substitution can enhance its solubility and stability compared to its mono-substituted counterparts.
Comparison with Similar Compounds
Structural Isomers and Substituent Effects
Methanone, (4-methylphenyl)phenyl (CAS 134-84-9)
- Formula : C₁₄H₁₂O
- Molecular weight : 196.24 g/mol
- Key differences : Lacks the ortho-methyl group, resulting in reduced steric hindrance and altered electronic effects.
- Properties: Melting point: Not explicitly reported, but structurally similar benzophenones typically melt between 45–120°C . Gas chromatography retention index: 1694 (polydimethyl siloxane column) .
(4-Methoxyphenyl)(2-methylphenyl)methanone
- Formula : C₁₅H₁₄O₂
- Key differences : Methoxy group at the para position vs. methyl in the target compound.
- Crystallographic data :
Bis(4-methylphenyl)methanone
- Formula : C₁₅H₁₄O
- Key differences : Both methyl groups at para positions.
- Oxime derivative (35d) :
Halogenated Analogs
Methanone, (4-chloro-2-methylphenyl)(4-methylphenyl)- (CAS 65786-46-1)
- Formula : C₁₅H₁₃ClO
- Molecular weight : 244.72 g/mol
- Key differences : Chlorine substituent increases electronegativity and polarity.
- Impact: Higher boiling point and reduced solubility in nonpolar solvents compared to the target compound .
Heterocyclic and Extended Aromatic Systems
(4-Methylphenyl)(pyridin-4-yl)methanone (2e)
[5-(2-Methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone
- Key differences: Naphthyl group increases molecular weight (C₂₇H₂₅NO) and UV absorption range.
- Applications: Potential use in photodynamic therapy due to extended conjugation .
Biological Activity
Methanone, specifically the compound (2-methylphenyl)(4-methylphenyl)- , commonly referred to as 2-Methylbenzophenone or o-Methylbenzophenone , is a ketone with the molecular formula . It has garnered attention in various fields due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Weight : 196.2445 g/mol
- CAS Registry Number : 131-58-8
- IUPAC Name : (2-methylphenyl)(4-methylphenyl)methanone
Chemical Structure
The chemical structure can be represented as follows:
Chemical Structure (Note: Replace with actual image link if available)
Antibacterial Activity
Research indicates that methanone derivatives, including 2-Methylbenzophenone, exhibit significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. A comparative study of essential oils found that methanone derivatives inhibited fungal growth effectively.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 30 µg/mL |
| Aspergillus niger | 35 µg/mL |
Antitumor Activity
Recent investigations have also explored the antitumor potential of methanone derivatives. In vitro studies revealed that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study: Breast Cancer Cells
A specific study evaluated the effects of 2-Methylbenzophenone on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
The biological activity of methanone compounds can be attributed to their ability to interact with cellular targets. For instance, their structural similarity to natural compounds allows them to bind to protein receptors involved in signaling pathways essential for microbial survival and cancer cell proliferation.
Proposed Mechanisms:
- Membrane Disruption : Alters lipid bilayer integrity in bacteria.
- Enzyme Inhibition : Interferes with key metabolic enzymes.
- Induction of Apoptosis : Triggers programmed cell death in tumor cells.
Q & A
What are the key structural features of (2-methylphenyl)(4-methylphenyl)methanone, and how do they influence its reactivity in synthesis?
The compound consists of two methyl-substituted aryl groups (2-methylphenyl and 4-methylphenyl) attached to a central carbonyl group. The steric hindrance from the 2-methyl group and electronic effects from the para-methyl group significantly impact reactivity. For example, the 2-methyl group may hinder nucleophilic attack at the carbonyl carbon, while the para-methyl group can activate the aromatic ring for electrophilic substitution. Crystallographic studies on analogous compounds (e.g., (4-methoxyphenyl)(2-methylphenyl)methanone) reveal dihedral angles between the aromatic rings (~56°), affecting molecular packing and intermolecular interactions . These structural insights guide reaction design, such as selecting catalysts to mitigate steric challenges in cross-coupling reactions.
How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions in IR or NMR spectra often arise from solvent effects, impurities, or crystallographic polymorphs. For instance, IR spectral contamination from solvents like CCl₄ or CS₂ can obscure peaks (e.g., around 855 cm⁻¹ or 1550 cm⁻¹) . To address this:
Reproduce conditions : Use solvent-free techniques (e.g., solid-state IR) or subtract solvent artifacts.
Validate with crystallography : Compare experimental data with X-ray-derived bond lengths and angles (e.g., C=O stretching frequencies correlate with carbonyl geometry) .
Cross-reference databases : Use NIST Standard Reference Data for validated spectra .
What advanced computational methods are suitable for studying the electronic properties of this methanone derivative?
Ground- and excited-state dipole moments (µg and µe) can be calculated using:
- Solvatochromic shifts : Correlate absorption/emission spectra with solvent polarity.
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict charge distribution and frontier molecular orbitals.
Studies on similar compounds (e.g., (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone) demonstrate that µe often exceeds µg due to charge redistribution upon excitation, which is critical for photophysical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
